molecular formula C6H12N2O3 B1216546 N-Nitrosoallyl-2,3-dihydroxypropylamine CAS No. 88208-16-6

N-Nitrosoallyl-2,3-dihydroxypropylamine

Cat. No.: B1216546
CAS No.: 88208-16-6
M. Wt: 160.17 g/mol
InChI Key: DMCULBAURODNDN-UHFFFAOYSA-N
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Description

N-Nitrosoallyl-2,3-dihydroxypropylamine is a chemical compound with the molecular formula C6H12N2O3 It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosoallyl-2,3-dihydroxypropylamine typically involves the nitrosation of allyl-2,3-dihydroxypropylamine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosoallyl-2,3-dihydroxypropylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts and specific solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted nitrosamines depending on the reagents used.

Scientific Research Applications

N-Nitrosoallyl-2,3-dihydroxypropylamine has been extensively studied for its carcinogenic properties. It is used in research to understand the mechanisms of nitrosamine-induced carcinogenesis. Additionally, it serves as a model compound to study the effects of nitrosamines on different biological systems, including their interaction with DNA and proteins.

In the field of chemistry, this compound is used to explore reaction mechanisms and the behavior of nitrosamines under various conditions. In medicine, it is studied for its potential role in cancer research, particularly in understanding how nitrosamines contribute to the development of tumors.

Mechanism of Action

The mechanism by which N-Nitrosoallyl-2,3-dihydroxypropylamine exerts its effects involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound can also interact with proteins, affecting their function and contributing to cellular damage.

Comparison with Similar Compounds

  • N-Nitroso-2-oxopropyl-2-hydroxyethylamine
  • N-Nitroso-2-hydroxypropyl-2-hydroxyethylamine
  • N-Nitroso-2,3-dihydroxypropyl-2-oxopropylamine

Comparison: N-Nitrosoallyl-2,3-dihydroxypropylamine is unique in its structure due to the presence of both an allyl group and a dihydroxypropylamine moiety. This structural uniqueness influences its reactivity and biological effects. Compared to other nitrosamines, it has distinct carcinogenic properties and interacts differently with biological molecules, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)-N-prop-2-enylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-3-8(7-11)4-6(10)5-9/h2,6,9-10H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCULBAURODNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC(CO)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021014
Record name 3-(Nitroso-2-propen-1-ylamino)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88208-16-6
Record name N-Nitrosoallyl-2,3-dihydroxypropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088208166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Nitroso-2-propen-1-ylamino)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOALLYL-2,3-DIHYDROXYPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4RW9DH6XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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